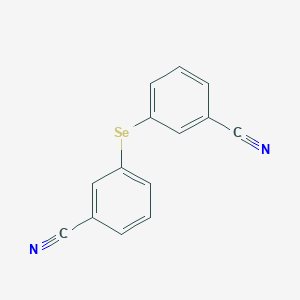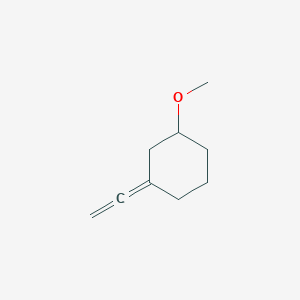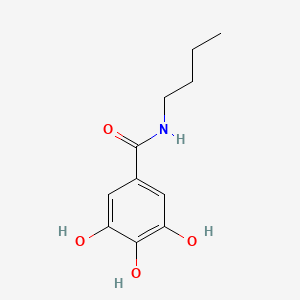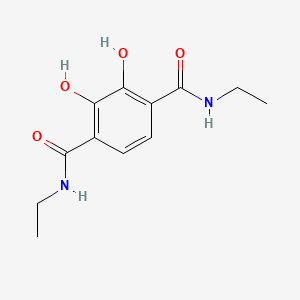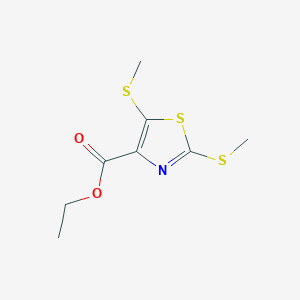![molecular formula C13H17NO4S2 B14306734 N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine CAS No. 112936-48-8](/img/structure/B14306734.png)
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexylidene group bonded to a hydroxylamine moiety, with additional functional groups including a sulfonyl and sulfinyl group attached to a methylbenzene ring. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexylidene intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.
Introduction of the sulfonyl and sulfinyl groups: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride and a sulfinylating agent under controlled conditions to introduce the sulfonyl and sulfinyl groups.
Formation of the hydroxylamine moiety: Finally, the compound is treated with hydroxylamine or its derivatives to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfinyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include sulfonyl and sulfenyl derivatives, as well as substituted hydroxylamine compounds.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and sulfinyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonimidates: These compounds share similar sulfonyl and sulfinyl functional groups and are used in similar applications.
Sulfoximines: Known for their biological activity and used in medicinal chemistry.
Sulfonamides: Widely used in pharmaceuticals and known for their antimicrobial properties.
Uniqueness
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine is unique due to its specific combination of functional groups and structural features, which impart distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
112936-48-8 |
|---|---|
Molekularformel |
C13H17NO4S2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[2-(4-methylphenyl)sulfonylsulfinylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO4S2/c1-10-6-8-11(9-7-10)20(17,18)19(16)13-5-3-2-4-12(13)14-15/h6-9,13,15H,2-5H2,1H3 |
InChI-Schlüssel |
MXWPAJSNNMYLSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)S(=O)C2CCCCC2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


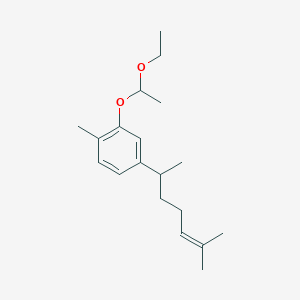
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
